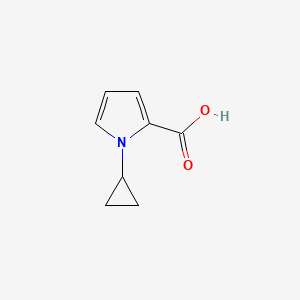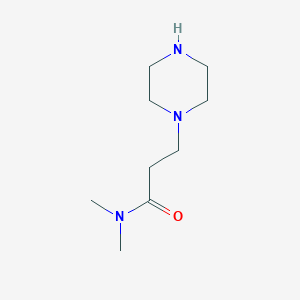![molecular formula C12H18FN3O B1518125 2-[4-(4-氨基-2-氟苯基)-1-哌嗪基]-1-乙醇 CAS No. 1155522-89-6](/img/structure/B1518125.png)
2-[4-(4-氨基-2-氟苯基)-1-哌嗪基]-1-乙醇
描述
2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol is a useful research compound. Its molecular formula is C12H18FN3O and its molecular weight is 239.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药学:抗癌研究
该化合物在抗癌研究领域展现出潜力。 它可能作为合成具有潜在抗癌特性的新型药物的前体或部分 。氨基和氟苯基的存在可能与癌症细胞增殖中起作用的生物靶标相互作用。
生物化学:酶抑制
在生物化学中,该化合物可用于研究酶抑制机制。 它的结构表明它可以与酶的活性位点或变构位点结合,从而可能抑制其活性,这是开发新型生化工具的宝贵特性 。
药理学:神经递质调节
该化合物中的哌嗪环以其与神经递质受体相互作用的能力而闻名。 因此,它可用于药理学研究,重点是神经递质系统的调节,这对开发治疗神经疾病至关重要 。
神经科学:神经保护剂
鉴于其与神经受体的潜在相互作用,该化合物可能作为神经保护剂进行研究。 它可能有助于理解神经元完整性免受神经退行性疾病或脑损伤的保护。
材料科学:智能材料
该化合物的分子结构,包括一个氟苯基,可能在智能材料的创造中得到探索。 这些材料可用于创建响应系统,这些系统在特定刺激存在下会改变特性 。
分析化学:色谱研究
最后,在分析化学中,该化合物可用作色谱研究中的标准品或试剂,以帮助识别或量化生物分子。 其独特的结构可以在色谱柱中提供特定的相互作用,有助于分离复杂的混合物 。
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The presence of the amino and fluorophenyl groups may contribute to its binding affinity and specificity .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the biological activities of similar compounds, it may have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with histone deacetylases (HDACs), particularly HDAC3, exhibiting inhibitory activity . The interaction with HDACs suggests that 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may influence gene expression by altering the acetylation status of histones and other proteins. Additionally, this compound may interact with other enzymes involved in cellular signaling pathways, further highlighting its biochemical relevance.
Cellular Effects
The effects of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on HDAC3 can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Furthermore, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may affect cellular metabolism by interacting with enzymes that regulate metabolic pathways, thereby altering the metabolic flux and levels of key metabolites.
Molecular Mechanism
At the molecular level, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with HDAC3 involves binding to the enzyme’s active site, leading to inhibition of its deacetylase activity . This inhibition results in increased acetylation of histones and other proteins, which can alter chromatin structure and gene expression. Additionally, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Its degradation products and their potential effects on cellular function require further investigation. Long-term studies have indicated that 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol can induce sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged biochemical effects.
Dosage Effects in Animal Models
The effects of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate gene expression and cellular metabolism without causing significant toxicity . At high doses, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may exhibit toxic effects, including alterations in liver and kidney function, as well as adverse effects on the central nervous system . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability, distribution, and excretion.
Transport and Distribution
The transport and distribution of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol plays a critical role in its activity and function. This compound has been observed to localize in the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may localize in other cellular compartments, such as the cytoplasm and mitochondria, where it can influence various biochemical processes . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its functional specificity.
属性
IUPAC Name |
2-[4-(4-amino-2-fluorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c13-11-9-10(14)1-2-12(11)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWVNCOLAFISFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B1518044.png)
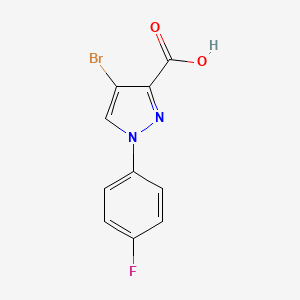

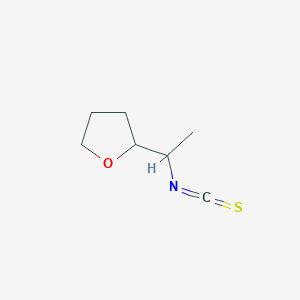
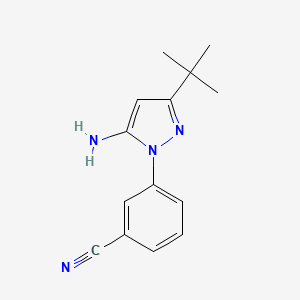
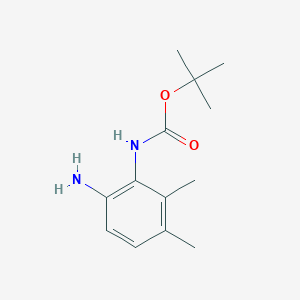
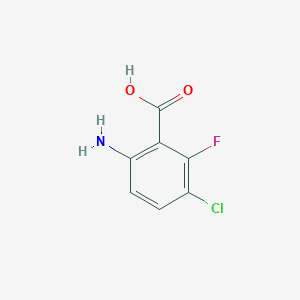
![3-Amino-1-[4-(dimethylamino)phenyl]urea](/img/structure/B1518052.png)
